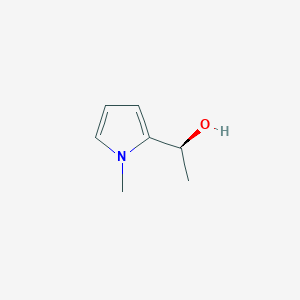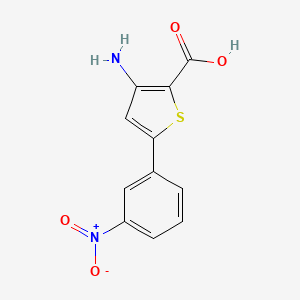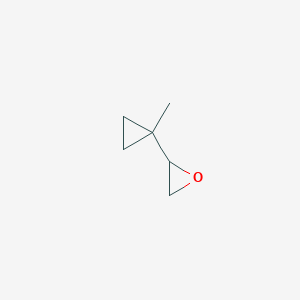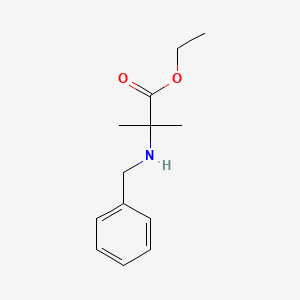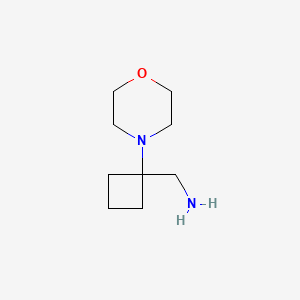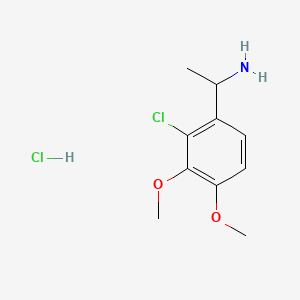
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO2·HCl. It is known for its unique structure, which includes a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ethanamine side chain may interact with amino acid residues in the active site, influencing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride can be compared with similar compounds such as:
1-(2-Chloro-4-methoxyphenyl)ethan-1-aminehydrochloride: Lacks one methoxy group, leading to different chemical properties.
1-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride: Contains a bromo group instead of a chloro group, affecting its reactivity.
1-(2-Chloro-3,4-dimethoxyphenyl)propan-1-aminehydrochloride: Has an additional carbon in the side chain, altering its biological activity.
These comparisons highlight the unique aspects of this compound, such as its specific binding affinities and reactivity patterns.
Propriétés
Formule moléculaire |
C10H15Cl2NO2 |
|---|---|
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
1-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11;/h4-6H,12H2,1-3H3;1H |
Clé InChI |
BZLUQLWSMNAAEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


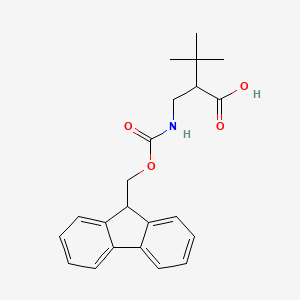
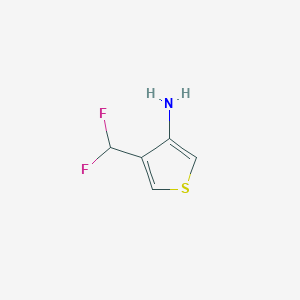
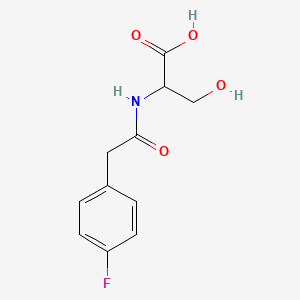
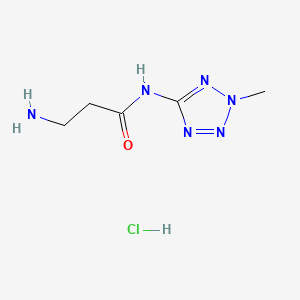
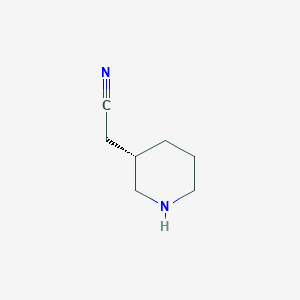
![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
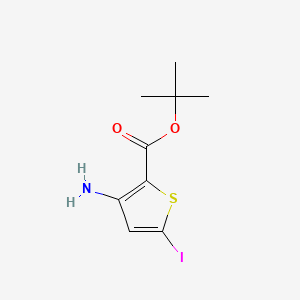
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
